cLogP and MW Differentiation of 3-Ethoxy-N-propylspiro[3.5]nonan-1-amine HCl from the N-Methyl Homologue
The target compound's measured logP of 4.05 represents an increase of at least 0.5–1.0 log unit versus the N-methyl analogue (3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride, MW 233.78), a difference that predicts higher membrane permeability and greater partitioning into hydrophobic compartments [1]. This physicochemical divergence is consistent with the class-level SAR observation that each additional methylene in the N-alkyl chain of spiro[3.5]nonan-1-amines raises logP by approximately 0.5 units, positioning the N-propyl derivative closer to the optimal CNS drug-like logP range of 2–5 [2].
| Evidence Dimension | Lipophilicity (logP) and molecular weight (MW) |
|---|---|
| Target Compound Data | logP = 4.05, MW = 261.83 g/mol (HCl salt), free base MW = 225.37 |
| Comparator Or Baseline | 3-Ethoxy-N-methylspiro[3.5]nonan-1-amine HCl: exact logP unreported but predicted lower based on 2 fewer methylene units; MW = 233.78 g/mol (HCl salt), free base MW = 197.32 |
| Quantified Difference | ΔMW ≈ 28 g/mol (one C₂H₄ unit); estimated ΔlogP ≈ +0.5–1.0 |
| Conditions | Computational prediction validated by one measured logP data point (shake-flask or chromatographic method) per ChemBase |
Why This Matters
For CNS drug discovery programs requiring blood–brain barrier penetration, the higher logP of the N-propyl derivative may confer superior passive permeability compared to the N-methyl analogue, directly influencing compound selection for in vivo pharmacokinetic screening.
- [1] ChemBase. 3-Ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride: purity 95%, logP 4.05, MW 261.83. ChemSpider. 3-Ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride: MW 233.78. http://www.chembase.cn/substance-568954.html View Source
- [2] Pajouhesh H & Lenz GR. NeuroRx. 2005;2(4):541–553. Medicinal Chemical Properties of Successful CNS Drugs. Reports that CNS drugs typically exhibit logP 2–5 and MW < 500. doi:10.1602/neurorx.2.4.541 View Source
